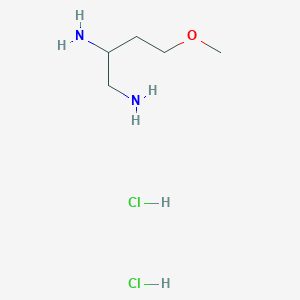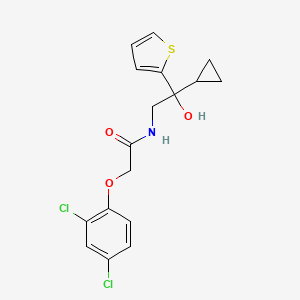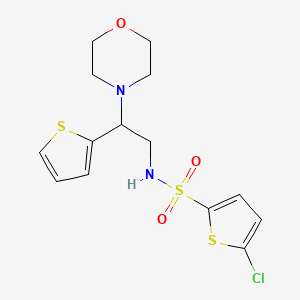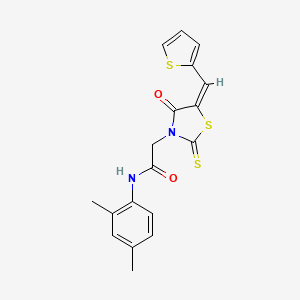
4-Methoxybutane-1,2-diamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybutane-1,2-diamine;dihydrochloride, also known as 2-(4-Methoxybutylamino)ethan-1-amine, is a chemical compound with the molecular formula C5H16Cl2N2O . It has a molecular weight of 191.1.
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H14N2O.2ClH/c1-8-3-2-5(7)4-6;;/h5H,2-4,6-7H2,1H3;2*1H . This indicates that the compound contains a methoxy group (-OCH3) and two amine groups (-NH2) attached to a butane backbone .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The compound has a molecular weight of 191.1 .Applications De Recherche Scientifique
Catalytic Activity and Synthesis
The compound has been implicated in catalytic processes, notably in the reaction of 4-methoxyphenylacetic acid with n-bromobutane utilizing triphase catalysis in an organic solvent/alkaline solution. This demonstrates its role in facilitating organic reactions under specific conditions, contributing to the development of efficient synthetic routes for complex molecules (Ho-Shing Wu & Chun-Shen Lee, 2001).
Crystal Structure and Material Synthesis
Another aspect of its application is found in the synthesis and crystal structure analysis of complex compounds. For instance, Bis(1,4-diammoniobutane) diaquahydrogen hexachlororhodate(III) dichloride, synthesized from the reaction of rhodium(III) chloride with 1,4-diaminobutane dihydrochloride, showcases the structural versatility and potential in materials science, contributing to the understanding of hydrophobic and hydrophilic interactions in solid-state structures (W. Frank & G. Reiss, 1996).
Polymer Science and Biomedical Applications
The synthesis and characterization of pH-responsive diblock copolymers with cadaverine side groups illustrate the utility of 4-Methoxybutane-1,2-diamine;dihydrochloride derivatives in creating materials that can respond to environmental stimuli. These materials have potential applications in drug delivery systems and tissue engineering, highlighting the intersection of chemical synthesis and biomedical research (Hong Wang et al., 2012).
Mécanisme D'action
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Propriétés
IUPAC Name |
4-methoxybutane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O.2ClH/c1-8-3-2-5(7)4-6;;/h5H,2-4,6-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQXJHMANXPYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2171887-43-5 |
Source


|
| Record name | 4-methoxybutane-1,2-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate](/img/structure/B2678311.png)
![Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate](/img/structure/B2678312.png)

![2-Amino-2-[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2678314.png)

![2-(2-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2678317.png)
![3-(4-bromophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2678318.png)
![ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/no-structure.png)


![6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2678326.png)
![2-[(2R,6S)-6-(Hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid](/img/structure/B2678327.png)

![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2678333.png)